molecular formula C25H27N3O3 B2768214 2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 886129-62-0

2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2768214
CAS No.: 886129-62-0
M. Wt: 417.509
InChI Key: DANKINSQQMKQRS-UHFFFAOYSA-N
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Description

2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a derivative of isoindole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C23H28N2O3
  • Molecular Weight : 392.48 g/mol

The compound features a hexahydroisoindole core with a phenylpiperazine substituent, which is significant for its biological interactions.

Anticancer Activity

Research indicates that isoindole derivatives possess anticancer properties. A study involving similar compounds demonstrated that derivatives with piperazine moieties showed enhanced cytotoxicity against various cancer cell lines. Specifically, the presence of the phenylpiperazine group was linked to improved interaction with cellular targets involved in cancer proliferation .

Table 1: Cytotoxicity of Isoindole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)15DNA Topoisomerase II Inhibition
Compound BHeLa (Cervical Cancer)10Apoptosis Induction
This compoundMCF7TBDTBD

Anti-inflammatory Properties

Isoindole derivatives have shown potential as anti-inflammatory agents. The compound's mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies have indicated that certain derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile .

Table 2: COX Inhibition Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Meloxicam3070
Compound C5080
This compoundTBDTBD

Antimicrobial Activity

Preliminary studies have suggested that isoindole derivatives can exhibit antimicrobial properties. Compounds structurally similar to the target compound were tested against various bacterial strains, showing promising results in inhibiting growth .

Case Studies and Research Findings

  • Study on Antitumor Activity : A series of phenylpiperazine derivatives were synthesized and evaluated for their antitumor activity. The study found that compounds with structural similarities to our target compound demonstrated significant cytotoxicity against breast cancer cell lines while maintaining lower toxicity toward healthy cells .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of isoindole derivatives to key biological targets such as DNA topoisomerases and COX enzymes. These studies suggest that the introduction of piperazine enhances binding interactions, potentially leading to improved efficacy .
  • In Vivo Studies : Future research should focus on in vivo models to validate the therapeutic potential observed in vitro. Such studies will be crucial in assessing pharmacokinetics, bioavailability, and overall safety profiles.

Properties

IUPAC Name

2-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-23(27-16-14-26(15-17-27)19-6-2-1-3-7-19)18-10-12-20(13-11-18)28-24(30)21-8-4-5-9-22(21)25(28)31/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANKINSQQMKQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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